Pinoresinol diglucopyranoside
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Overview
Description
Pinoresinol diglucopyranoside is a lignan compound found in various plants, including Eucommia ulmoides Oliv. and Prunus domestica. It is known for its diverse pharmacological properties, such as antioxidant, antihypertensive, and hepatoprotective activities . This compound has garnered significant interest due to its potential therapeutic applications in combating oxidative stress, hyperglycemia, and hepatic toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinoresinol diglucopyranoside can be synthesized through enzymatic transglycosylation reactions. For instance, cyclodextrin glycosyltransferase from Bacillus circulans A11 can catalyze the transglycosylation of pinoresinol using β-cyclodextrin as the glycosyl donor .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation. Endophytic fungi, such as Phomopsis sp., isolated from Eucommia ulmoides Oliv., have been shown to produce this compound. The compound can be isolated using S-8 resin and purified to a high degree using preparative high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Pinoresinol diglucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which retain the core lignan structure but exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Pinoresinol diglucopyranoside exerts its effects through various molecular targets and pathways. It activates the Wnt/β-catenin signaling pathway, which plays a crucial role in protecting osteoblasts and promoting bone formation . Additionally, it inhibits α-glucosidase and α-amylase, leading to reduced glucose levels and improved insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
Pinoresinol: A lignan with similar pharmacological activities but different solubility and permeability properties.
Secoisolariciresinol diglucoside: Another lignan glycoside with antioxidant and anti-inflammatory properties.
Uniqueness
Pinoresinol diglucopyranoside is unique due to its dual glucopyranoside moieties, which enhance its solubility and bioavailability compared to its aglycone counterpart, pinoresinol . This structural feature contributes to its potent antihypertensive and hepatoprotective activities .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[2-methoxy-4-[6-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]phenoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSJQWDXAYNLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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